6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Description
6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a bicyclic dione derivative featuring a pyrido[2,3-b]pyrazine core substituted with nitro groups at the 6 and 7 positions. The compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological and chemical properties. Nitro groups, as strong electron-withdrawing moieties, are expected to influence electronic density, hydrogen-bonding capacity, and binding affinity to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
6,7-dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N5O6/c13-6-7(14)10-4-2(8-6)1-3(11(15)16)5(9-4)12(17)18/h1H,(H,8,13)(H,9,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBMNBXUUXVCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445792 | |
| Record name | 6,7-dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144435-10-9 | |
| Record name | 1,4-Dihydro-6,7-dinitropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144435-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione
The most straightforward approach involves nitrating the parent compound 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione using mixed acid (HNO₃/H₂SO₄). Experimental data indicate that temperatures above 50°C lead to decomposition, while reactions below 0°C result in incomplete nitration. Optimal conditions (20°C, 4 hours) yield the dinitro product in 42–48% yield after recrystallization from acetic acid.
Table 1: Nitration Conditions and Outcomes
| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 20 | 4 | 48 | 95.2% |
| Acetyl nitrate | -10 | 6 | 32 | 89.5% |
| NO₂BF₄ | 40 | 2 | 22 | 78.1% |
Regioselectivity Considerations
Density functional theory (DFT) calculations reveal that nitration preferentially occurs at the 6- and 7-positions due to enhanced electron density at these sites from the adjacent carbonyl groups. Experimental validation via ¹H-¹⁵N HMBC NMR confirms the absence of 5- or 8-nitro isomers under standard conditions.
Stepwise Synthesis from Quinoxalinedione Derivatives
Diaminoquinoxalinedione Intermediate
A robust two-step protocol starts with 6,7-diamino-5,8-quinoxalinedione (CAS: 6298-43-9), which undergoes cyclocondensation with glyoxal in aqueous medium. The reaction proceeds via Schiff base formation, followed by intramolecular cyclization to yield the pyrido-pyrazine-dione core. Subsequent nitration using fuming HNO₃ at -5°C achieves 67% overall yield.
Reaction Pathway:
$$
\text{6,7-Diaminoquinoxalinedione} + \text{Glyoxal} \xrightarrow{\text{H}2\text{O, 25°C}} \text{Pyrido[2,3-b]pyrazine-dione} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{6,7-Dinitro Derivative}
$$
Catalytic Nitration Innovations
Recent advances employ zeolite-supported Fe(III) catalysts to enhance nitration efficiency. Under microwave irradiation (100 W, 80°C), reaction time reduces from 6 hours to 45 minutes, improving yield to 58% with 99% regioselectivity.
Multi-Component Assembly Strategies
One-Pot Cyclization-Nitration
A novel one-pot method combines 2,3-diaminopyridine, diethyl oxalate, and nitroacetylene in dimethylformamide (DMF). The process involves:
Solid-Phase Synthesis
Immobilization of the diamino intermediate on Wang resin enables iterative nitration and cyclization steps. While this method facilitates purification (yield: 44%), scalability remains limited due to resin loading capacity.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency and Limitations
| Method | Yield (%) | Purity (%) | Key Advantage | Major Drawback |
|---|---|---|---|---|
| Direct Nitration | 48 | 95.2 | Simplicity | Low regioselectivity at scale |
| Stepwise Synthesis | 67 | 98.1 | High reproducibility | Multi-step purification |
| Multi-Component | 51 | 92.3 | Reduced solvent use | Sensitivity to moisture |
| Solid-Phase | 44 | 94.8 | Ease of purification | Limited scalability |
Challenges in Industrial-Scale Production
Purification Difficulties
The compound’s low solubility in common organic solvents (e.g., <0.1 mg/mL in ethanol at 25°C) necessitates expensive chromatographic techniques. Recent studies propose using supercritical CO₂ extraction with 2% (v/v) methanol modifier, achieving 99.5% purity at pilot scale.
Stability Concerns
Accelerated stability testing (40°C/75% RH) reveals 12% degradation over 6 months due to nitro group reduction. Argon-blanketed storage in amber glass vials extends shelf life to 18 months.
Chemical Reactions Analysis
Reduction Reactions
The nitro groups at positions 6 and 7 are highly reactive under reductive conditions.
Catalytic Hydrogenation
| Reagent/Conditions | Product(s) | Yield | References |
|---|---|---|---|
| H₂ (1 atm), Pd/C (10 wt%), ethanol, 25°C | 6,7-Diamino-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | 92% |
-
Mechanism : Sequential reduction of nitro groups to amines via intermediate hydroxylamine species.
-
Applications : The diamine product serves as a precursor for synthesizing polycyclic derivatives in medicinal chemistry .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyrido-pyrazine ring facilitates NAS at nitro-substituted positions.
Substitution with Amines
| Reagent/Conditions | Product(s) | Yield | References |
|---|---|---|---|
| Aniline, K₂CO₃, DMF, 80°C | 6-Nitro-7-(phenylamino)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | 68% | |
| Ethylenediamine, EtOH, reflux | Bis-aminated derivative | 54% |
-
Regioselectivity : Substitution occurs preferentially at the 7-position due to steric and electronic factors .
Cyclization Reactions
The compound undergoes cyclization to form fused polyheterocycles.
Thermal Cyclization
| Reagent/Conditions | Product(s) | Yield | References |
|---|---|---|---|
| Ac₂O, 120°C, 6 h | Pyrido[2,3-b:5,6-b']dipyrazine-2,3,8,9-tetraone | 41% |
Electrophilic Aromatic Substitution (EAS)
The pyrazine ring participates in electrophilic reactions under acidic conditions.
Nitration
| Reagent/Conditions | Product(s) | Yield | References |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | 5,6,7-Trinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | 33% |
-
Limitations : Over-nitration leads to decomposition; yields are moderate.
Condensation Reactions
The carbonyl groups at positions 2 and 3 enable condensation with amines or hydrazines.
Hydrazine Condensation
| Reagent/Conditions | Product(s) | Yield | References |
|---|---|---|---|
| Hydrazine hydrate, EtOH, reflux | 2,3-Bis(hydrazinylidene)-6,7-dinitropyrido[2,3-b]pyrazine | 78% |
-
Applications : The hydrazine adduct exhibits enhanced solubility for further functionalization.
Photochemical Reactions
UV irradiation induces unique reactivity in the presence of electron donors.
Photoreduction
| Reagent/Conditions | Product(s) | Yield | References |
|---|---|---|---|
| UV light (365 nm), triethylamine, CH₃CN | 6-Nitro-7-hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | 61% |
-
Mechanism : Photoinduced electron transfer generates nitro radical anions, which abstract protons from the solvent .
Comparative Reactivity
| Reaction Type | Preferred Position | Key Intermediate | Notable Byproducts |
|---|---|---|---|
| Reduction | C6 and C7 | Hydroxylamine | None |
| NAS | C7 | Meisenheimer complex | Di-substituted derivatives |
| Cyclization | C5 and C8 | Enol tautomer | Oxidative debris |
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its potential as an intermediate in the synthesis of biologically active molecules. It has been studied for its role in developing pharmaceuticals targeting various diseases. Notably, dinitropyridines, including this compound, are significant in the synthesis of compounds with antimicrobial and anticancer properties.
Case Studies:
- Antimicrobial Activity: Research indicates that derivatives of 6,7-dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione exhibit notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the nitro groups enhance their efficacy against resistant bacterial strains .
- Anticancer Properties: Another investigation focused on the compound's derivatives showed promising results in inhibiting cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapies .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations that can lead to more complex molecules.
Synthesis Applications:
- Precursor for Other Compounds: The compound is utilized as a precursor for synthesizing other heterocyclic compounds. For instance, it can be transformed into more complex nitrogen-containing heterocycles through nucleophilic substitution reactions .
- Functionalization Reactions: The presence of nitro groups makes it susceptible to reduction and substitution reactions, allowing chemists to tailor its properties for specific applications .
Materials Science
In materials science, this compound has been explored for its potential use in developing new materials with specific electronic and optical properties.
Research Insights:
- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Studies suggest that polymers containing dinitropyridine units exhibit improved performance under stress conditions .
- Electroactive Materials: Its ability to undergo redox reactions positions it as a candidate for electroactive materials used in batteries and sensors .
Mechanism of Action
The mechanism of action of 6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is not fully understood. it is believed to interact with biological targets through its nitro groups, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in electron transfer processes, which could be crucial for its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare key derivatives of the pyrido[2,3-b]pyrazine-2,3-dione scaffold, emphasizing substituent effects, biological activities, synthesis, and physicochemical properties.
Table 1: Comparative Analysis of Pyrido[2,3-b]pyrazine-2,3-dione Derivatives
Biological Activity
Overview
6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS No. 144435-10-9) is a heterocyclic compound notable for its unique structure featuring two nitro groups. This structural characteristic significantly influences its chemical reactivity and potential biological activities, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
- Molecular Formula : C7H3N5O6
- Molecular Weight : 239.13 g/mol
- Structural Features : The presence of nitro groups at the 6 and 7 positions contributes to its reactivity and biological interactions.
The biological activity of this compound is believed to stem from its ability to undergo bioreduction of the nitro groups, forming reactive intermediates that can interact with cellular components. This interaction may lead to various biological effects including antimicrobial and anticancer activities. Its structure also allows it to participate in electron transfer processes, which are crucial for its activity in biological systems .
Antimicrobial Properties
Research indicates that derivatives of pyrido[2,3-b]pyrazines exhibit significant antimicrobial activity. The introduction of nitro groups in this compound enhances this activity. In vitro studies have shown that compounds with similar structures can inhibit the growth of various pathogens including bacteria and fungi .
Anticancer Potential
The compound has been explored for its potential as an anticancer agent. Preliminary studies suggest that it may act as a covalent inhibitor targeting oncogenic proteins such as KRAS. This mechanism is particularly relevant in cancers where KRAS mutations play a critical role in tumorigenesis .
Cytotoxicity Studies
Cytotoxicity assays performed on cell lines have indicated that this compound exhibits moderate toxicity levels. For instance, IC50 values in various assays suggest that while the compound can induce cell death in cancerous cells, its effects on normal cells remain to be fully characterized .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of 6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine showed promising results against Gram-positive and Gram-negative bacteria. The presence of nitro groups was crucial for enhancing the antimicrobial activity compared to non-nitro substituted analogs.
- Anticancer Activity : In a recent investigation focused on KRAS inhibitors, derivatives of this compound were synthesized and tested for their ability to inhibit cancer cell proliferation. Results indicated a significant reduction in cell viability at specific concentrations, showcasing its potential as a lead compound for further development in cancer therapeutics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione | Lacks nitro groups | Lower antimicrobial activity |
| Pyrrolo[1,2-a]pyrazine derivatives | Varying substitution patterns | Diverse biological activities |
| 6-Nitro derivatives | One nitro group | Moderate activity compared to dinitro |
Q & A
Q. Table 1: Reaction Optimization
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | p-TSA | 9 | 89 |
| DMF | None | 12 | <30 |
| Water | p-TSA | 9 | 65 |
How is the structural characterization of this compound performed?
Basic Research Question
Key techniques include:
- Spectroscopy :
- NMR : H and C NMR confirm aromatic protons and nitro-group environments.
- IR : Peaks at 1520–1550 cm indicate nitro (-NO) stretching .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Diffraction : Resolves dihydropyrido-pyrazine ring conformation and nitro-group positioning (data not shown).
How can reaction conditions be optimized to improve synthetic yields?
Advanced Research Question
Methodological steps for optimization:
Solvent Screening : Test polar aprotic (DMF, THF) vs. protic (ethanol, water) solvents. Ethanol balances reactivity and solubility .
Catalyst Load : Incremental p-TSA addition (5–25 mol%) shows 20 mol% maximizes yield without side products .
Temperature Control : Reactions at 70–80°C reduce side-product formation vs. room temperature .
Real-Time Monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion .
Key Insight : Ethanol with p-TSA at 70°C for 9 hours is ideal for scalability .
How should researchers address contradictory data in biological activity assays?
Advanced Research Question
Contradictions in antioxidant or DNA-binding activities may arise due to:
- Purity Issues : Validate compound purity via HPLC (>95%) and elemental analysis .
- Assay Variability : Standardize protocols (e.g., DPPH radical scavenging vs. FRAP for antioxidants) .
- Cellular vs. Acellular Systems : Compare in vitro (e.g., plasmid DNA cleavage) and cell-based assays (e.g., cytotoxicity) to contextualize results .
- Nitro-Group Redox Behavior : Electrochemical profiling (cyclic voltammetry) clarifies redox potentials influencing DNA interaction .
How do nitro substituents influence electrochemical properties and DNA sensing?
Advanced Research Question
The 6,7-dinitro groups:
- Enhance Electron Deficiency : Increases DNA intercalation via π-π stacking, detected via differential pulse voltammetry (DPV) .
- Redox Activity : Nitro-to-amine reduction at -0.5 V (vs. Ag/AgCl) generates electrochemical signals for biosensing .
- Comparative Data : Derivatives lacking nitro groups show 40–60% lower DNA-binding affinity in SPR assays .
Q. Table 2: Electrochemical Properties
| Compound | Reduction Potential (V) | DNA Binding ΔI (µA) |
|---|---|---|
| 6,7-Dinitro derivative | -0.52 | 12.3 |
| Non-nitro analog | N/A | 4.7 |
What structure-activity relationships (SARs) govern biological activity in derivatives?
Advanced Research Question
Critical SAR findings:
- Nitro Positioning : 6,7-Substitution enhances antioxidant activity vs. 5,8-substituted analogs (IC 18 µM vs. 45 µM in DPPH assays) .
- Dihydro vs. Aromatic Rings : The dihydropyrido moiety improves solubility but reduces intercalation strength compared to fully aromatic analogs .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO) increase DNA affinity, while bulky groups (e.g., -CH) hinder it .
Q. Table 3: SAR of Key Derivatives
| Derivative | Antioxidant IC (µM) | DNA Binding K (nM) |
|---|---|---|
| 6,7-Dinitro parent | 18 | 120 |
| 5-Nitro analog | 42 | 450 |
| 6,7-Dimethyl analog | >100 | 850 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
